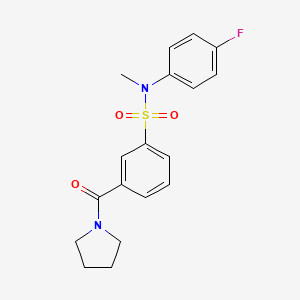![molecular formula C18H17ClN4O2 B4460723 1-(4-CHLOROPHENYL)-3-METHYL-3-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA](/img/structure/B4460723.png)
1-(4-CHLOROPHENYL)-3-METHYL-3-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA
Übersicht
Beschreibung
1-(4-CHLOROPHENYL)-3-METHYL-3-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA is a complex organic compound that features a urea backbone with various functional groups attached
Vorbereitungsmethoden
The synthesis of 1-(4-CHLOROPHENYL)-3-METHYL-3-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorophenyl isocyanate with a suitable amine to form the urea linkage. The oxadiazole ring can be introduced through a cyclization reaction involving hydrazides and carboxylic acids under specific conditions. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and controlled environments to ensure consistency.
Analyse Chemischer Reaktionen
1-(4-CHLOROPHENYL)-3-METHYL-3-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles. Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields.
Wissenschaftliche Forschungsanwendungen
1-(4-CHLOROPHENYL)-3-METHYL-3-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-CHLOROPHENYL)-3-METHYL-3-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(4-CHLOROPHENYL)-3-METHYL-3-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA can be compared with similar compounds such as:
1-(4-CHLOROPHENYL)-3-(4-CHLORO-2-METHYLPHENYL)UREA: This compound has a similar urea backbone but different substituents, leading to variations in its chemical and biological properties.
1-(4-CHLOROPHENYL)-3-(4,5-DICHLORO-2-METHYLPHENYL)UREA: Another related compound with additional chlorine atoms, which may affect its reactivity and applications.
1-(3-CHLOROPHENYL)-4-(2-PHENYLETHYL)PIPERAZINE: Although structurally different, this compound shares some functional groups and can be used for comparative studies in biological research.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-1-methyl-1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-12-5-3-4-6-15(12)17-21-16(25-22-17)11-23(2)18(24)20-14-9-7-13(19)8-10-14/h3-10H,11H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWHHHDCXGGISQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN(C)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE](/img/structure/B4460649.png)
![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(3-ethylphenyl)-1-piperazinecarboxamide](/img/structure/B4460652.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide](/img/structure/B4460655.png)
![1-(DIMETHYLSULFAMOYL)-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4460659.png)
![3-METHYL-1-(4-{2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)BUTAN-1-ONE](/img/structure/B4460666.png)
![1-[3-amino-6-(3-pyridinyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B4460673.png)
![N-(2,4-Dimethylphenyl)-4-[6-methyl-2-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide](/img/structure/B4460681.png)
![N-{2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide](/img/structure/B4460685.png)
![3-(2H-1,3-BENZODIOXOL-5-YL)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}PROPANAMIDE](/img/structure/B4460698.png)
![7-(2-isopropoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B4460711.png)
![N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide](/img/structure/B4460716.png)
![N-(4-methoxyphenyl)-4-[6-(4-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4460728.png)
![2-(1,2-benzisoxazol-3-yl)-N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B4460735.png)
